

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-hydroxypyridine

Cat. No.: B140042

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-5-hydroxypyridine**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and validated through comparative analysis with related molecular structures.

Introduction

3-Fluoro-5-hydroxypyridine, with the molecular formula C_5H_4FNO and a molecular weight of 113.09 g/mol, is a substituted pyridine derivative.^[1] The presence of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique electronic properties and potential for diverse chemical transformations, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide will delve into the expected NMR, IR, and MS spectral features of this compound, providing a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For **3-Fluoro-5-hydroxypyridine**, a combination of 1H , ^{13}C ,

and ^{19}F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

^1H NMR Spectroscopy

The proton NMR spectrum of **3-Fluoro-5-hydroxypyridine** is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, in addition to a signal for the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the electron-donating effect of the hydroxyl group. The predicted ^1H NMR spectral data are summarized in Table 1.

Table 1: Predicted ^1H NMR Data for **3-Fluoro-5-hydroxypyridine**

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted J-coupling (Hz)
H-2	8.10	d	$J(\text{H}2,\text{F}) = 2.5$
H-4	7.25	dd	$J(\text{H}4,\text{F}) = 9.0$, $J(\text{H}4,\text{H}6) = 2.5$
H-6	8.05	d	$J(\text{H}6,\text{H}4) = 2.5$
OH	9.50	br s	-

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

- H-2 and H-6: These protons are situated ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to their deshielding and appearance at lower field (higher ppm). Their chemical shifts are predicted to be around 8.10 and 8.05 ppm, respectively.
- H-4: This proton is positioned between the two electron-donating groups (relative to fluorine), the fluorine and hydroxyl groups, and is expected to be the most shielded of the aromatic protons, with a predicted chemical shift of approximately 7.25 ppm.

- OH Proton: The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can vary significantly with concentration and solvent but is predicted to be around 9.50 ppm in a non-protic solvent like DMSO-d₆.
- Coupling Constants: The fluorine atom will couple with the neighboring protons. A significant through-bond coupling is expected between F-3 and H-4 (³JHF) of around 9.0 Hz. A smaller, long-range coupling is anticipated between F-3 and H-2 (⁴JHF) of approximately 2.5 Hz. The coupling between H-4 and H-6 (⁴JHH) is expected to be around 2.5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the same electronic effects observed in the ¹H NMR spectrum. The predicted data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for **3-Fluoro-5-hydroxypyridine**

Carbon	Predicted Chemical Shift (ppm)	Predicted C-F Coupling (Hz)
C-2	140.0	J(C2,F) = 15
C-3	158.0	J(C3,F) = 240
C-4	110.0	J(C4,F) = 20
C-5	155.0	J(C5,F) = 10
C-6	130.0	J(C6,F) = 5

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

- C-3: The carbon directly attached to the highly electronegative fluorine atom (C-3) will experience a strong deshielding effect and exhibit a large one-bond carbon-fluorine coupling

constant (^1JCF) of around 240 Hz. Its chemical shift is predicted to be the furthest downfield for the fluorinated carbon, around 158.0 ppm.

- C-5: The carbon bearing the hydroxyl group (C-5) will also be significantly deshielded, with a predicted chemical shift of approximately 155.0 ppm.
- C-2 and C-4: These carbons will show smaller two-bond and three-bond C-F couplings, respectively. C-2, being adjacent to the nitrogen, will be more deshielded than C-4.
- C-6: This carbon is the least affected by the substituents and is expected to have a chemical shift around 130.0 ppm.

^{19}F NMR Spectroscopy

The ^{19}F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For **3-Fluoro-5-hydroxypyridine**, a single signal is expected. The chemical shift of fluorine is sensitive to the electronic nature of its surroundings.

Table 3: Predicted ^{19}F NMR Data for **3-Fluoro-5-hydroxypyridine**

Fluorine	Predicted Chemical Shift (ppm)	Predicted Multiplicity
F-3	-120.0	d

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary. Chemical shifts are referenced to CFCl_3 .

Interpretation and Rationale:

- The fluorine atom at the 3-position is predicted to have a chemical shift of around -120.0 ppm. This value is influenced by the electron-donating hydroxyl group at the 5-position. The signal will appear as a doublet due to coupling with the adjacent H-4 proton.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-5-hydroxypyridine** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- ¹⁹F NMR Acquisition:
 - Acquire a proton-coupled ¹⁹F NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.
- 2D NMR (Optional but Recommended):
 - Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.

Caption: Predicted 2D NMR correlations for **3-Fluoro-5-hydroxypyridine**.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **3-Fluoro-5-hydroxypyridine** will be characterized by absorption bands corresponding to the O-H, C-F, C=C, and C-N bonds, as well as the aromatic ring vibrations.

Table 4: Predicted Characteristic IR Absorption Frequencies for **3-Fluoro-5-hydroxypyridine**

Functional Group	Predicted Frequency Range (cm ⁻¹)	Description
O-H stretch	3200-3400	Broad, strong
C-H stretch (aromatic)	3000-3100	Medium, sharp
C=C and C=N stretch (aromatic ring)	1550-1650	Medium to strong, sharp
C-F stretch	1200-1300	Strong, sharp
C-O stretch (phenol)	1150-1250	Medium, sharp
C-H bend (out-of-plane)	800-900	Medium to strong, sharp

Interpretation and Rationale:

- O-H Stretch: A prominent broad band in the 3200-3400 cm⁻¹ region is the hallmark of the hydroxyl group, with the broadening arising from intermolecular hydrogen bonding.
- C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.
- Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the 1550-1650 cm⁻¹ region.
- C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ range is indicative of the C-F stretching vibration.

- C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1150-1250 cm^{-1} region.
- Out-of-Plane Bending: The substitution pattern on the pyridine ring will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (800-900 cm^{-1}).

Experimental Protocol for IR Data Acquisition

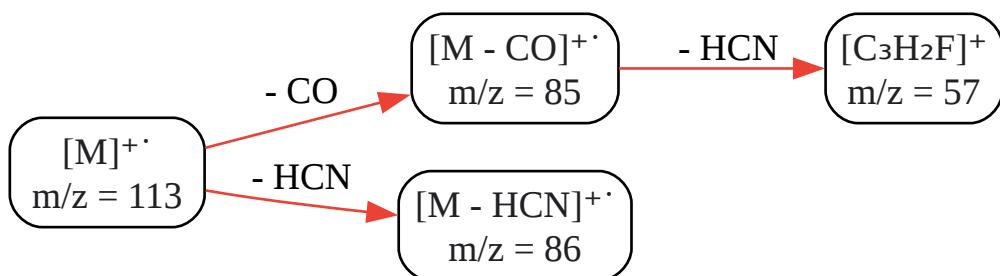
- Sample Preparation:
 - Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Data Acquisition:
 - Place the sample in the spectrometer and acquire the IR spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data:

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at $m/z = 113$, corresponding to the molecular weight of **3-Fluoro-5-hydroxypyridine**.
- Isotope Peaks: The molecular ion peak will be accompanied by a smaller $M+1$ peak due to the natural abundance of ^{13}C .
- Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to involve the loss of small, stable neutral molecules. A plausible fragmentation pathway is illustrated below.



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Caption: A plausible fragmentation pathway for **3-Fluoro-5-hydroxypyridine** in EI-MS.

Interpretation of Fragmentation:

- Loss of CO: A common fragmentation pathway for phenols and hydroxypyridines is the loss of a carbon monoxide molecule, which would result in a fragment ion at $m/z = 85$.
- Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide, leading to a fragment ion at $m/z = 86$.
- Further Fragmentation: The fragment at $m/z = 85$ could further lose HCN to give a fragment at $m/z = 57$.

Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Introduction:

- Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
- Gas Chromatography-Mass Spectrometry (GC-MS for EI): Dissolve the sample in a volatile solvent and inject it into a GC column for separation before introduction into the mass spectrometer.
- Ionization Method:
 - Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, ideal for structural elucidation.
 - Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that are useful for confirming the molecular weight with minimal fragmentation.
- Mass Analyzer:
 - Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Summary

The spectroscopic characterization of **3-Fluoro-5-hydroxypyridine** relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction and interpretation of the expected spectral data, grounded in fundamental principles and comparative analysis. The provided experimental protocols offer a practical framework for researchers to acquire high-quality data for this important chemical entity. A thorough understanding of its spectroscopic properties is crucial for its effective utilization in the development of novel chemical entities with applications in medicine and materials science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762906, **3-Fluoro-5-hydroxypyridine**.

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Sources

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140042#spectroscopic-data-for-3-fluoro-5-hydroxypyridine-nmr-ir-ms]

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